

In Vivo Efficacy of Imidazo[1,2-b]pyridazine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

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The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of numerous bioactive molecules with diverse therapeutic applications.^{[1][2][3]} This guide provides a comparative analysis of the *in vivo* efficacy of various imidazo[1,2-b]pyridazine derivatives, drawing upon key preclinical studies in oncology, autoimmune diseases, and inflammatory conditions. We will delve into the experimental data that underscores the potential of these compounds and the structure-activity relationships that govern their performance.

Targeting the mTOR Pathway in Cancer

The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival, making it a prime target for cancer therapy. A series of novel imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ATP-competitive mTOR inhibitors.^[4]

Lead Compounds and In Vivo Efficacy

Among the synthesized compounds, A17 and A18 demonstrated potent mTOR inhibitory activity with IC₅₀ values of 0.067 μM and 0.062 μM, respectively.^[4] Notably, these compounds exhibited significant anti-proliferative activity against various human cancer cell lines, particularly non-small cell lung cancer A549 and H460 cells.^[4]

The in vivo anticancer effect of compound A17 was evaluated in an A549 xenograft model in nude mice. The study revealed that A17 effectively suppressed tumor growth, highlighting its potential as a therapeutic agent.^[4] Mechanistically, both A17 and A18 were found to induce G1-phase cell cycle arrest and inhibit the phosphorylation of downstream mTOR effectors such as AKT and S6.^[4]

Modulation of the JAK-STAT Pathway in Autoimmune Diseases

The Janus kinase (JAK) family of nonreceptor tyrosine kinases, including Tyrosine kinase 2 (Tyk2), plays a pivotal role in cytokine signaling pathways that are central to the pathogenesis of autoimmune and inflammatory diseases.^[5] Researchers have focused on the pseudokinase domain (JH2) of Tyk2 as a selective target to overcome the limitations of pan-JAK inhibitors.

Development of a Potent and Selective Tyk2 JH2 Inhibitor

A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs were developed as potent and selective Tyk2 JH2 inhibitors with improved metabolic stability compared to earlier aniline-based derivatives.^[5]

The lead compound, Compound 6, demonstrated high potency and selectivity for Tyk2 JH2.^[5] Further structure-activity relationship (SAR) studies at the C3 position led to the identification of highly effective derivatives.^[5]

In Vivo Pharmacodynamics and Efficacy

Compound 6 proved to be highly effective in a rat pharmacodynamics model, where it inhibited IFNy production. Furthermore, in a rat adjuvant arthritis model, a well-established model for human rheumatoid arthritis, Compound 6 demonstrated full efficacy, underscoring its therapeutic potential for autoimmune disorders.^[5]

Targeting the NF-κB Pathway in Inflammatory Diseases

The I κ B kinase (IKK) complex, particularly its IKK β subunit, is a key regulator of the NF- κ B signaling pathway, which is centrally involved in the inflammatory response. Inhibition of IKK β is a promising strategy for the treatment of inflammatory diseases.

Optimization of IKK β Inhibitors

Through high-throughput screening and subsequent optimization, a series of imidazo[1,2-b]pyridazine derivatives were identified as potent IKK β inhibitors.^[6] The optimization focused on the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold, leading to increased cell-free IKK β inhibitory activity and enhanced TNF α inhibitory activity in THP-1 cells.^[6]

Further efforts were directed at improving the in vivo potency by enhancing cell permeability and increasing affinity for IKK β based on interaction models.^[7] This led to the development of compounds with improved physicochemical properties and pharmacokinetic profiles.^[8]

In Vivo Efficacy in Arthritis Models

The optimized imidazo[1,2-b]pyridazine-based IKK β inhibitors demonstrated significant in vivo activity. These compounds showed inhibitory activity of TNF α production in mice.^[7] A lead compound from this series demonstrated efficacy in collagen-induced arthritis models in both mice and rats, indicating its potential for treating rheumatoid arthritis and other inflammatory conditions.^[8]

Comparative Summary of In Vivo Efficacy

Compound/ Series	Target	Therapeutic Area	In Vivo Model	Key Efficacy Findings	Reference
A17	mTOR	Cancer	Nude mice A549 xenograft	Obvious anticancer effect observed.	[4]
Compound 6	Tyk2 JH2	Autoimmune Disease	Rat adjuvant arthritis	Fully efficacious in inhibiting arthritis.	[5]
Optimized IKK β Inhibitors	IKK β	Inflammatory Disease	Collagen- induced arthritis (mice and rats)	Demonstrate d efficacy in arthritis models.	[8]

Experimental Methodologies

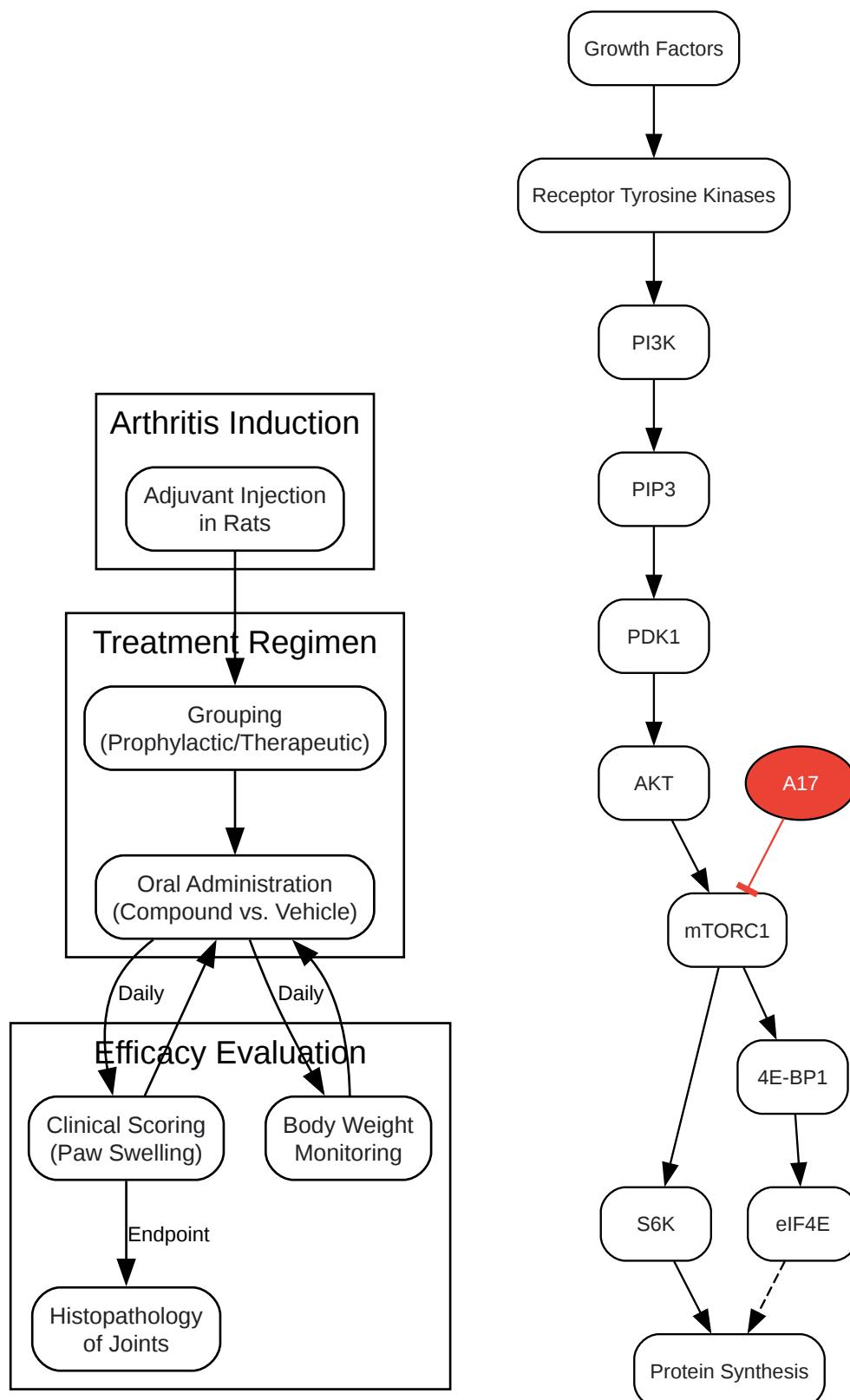
A549 Xenograft Model

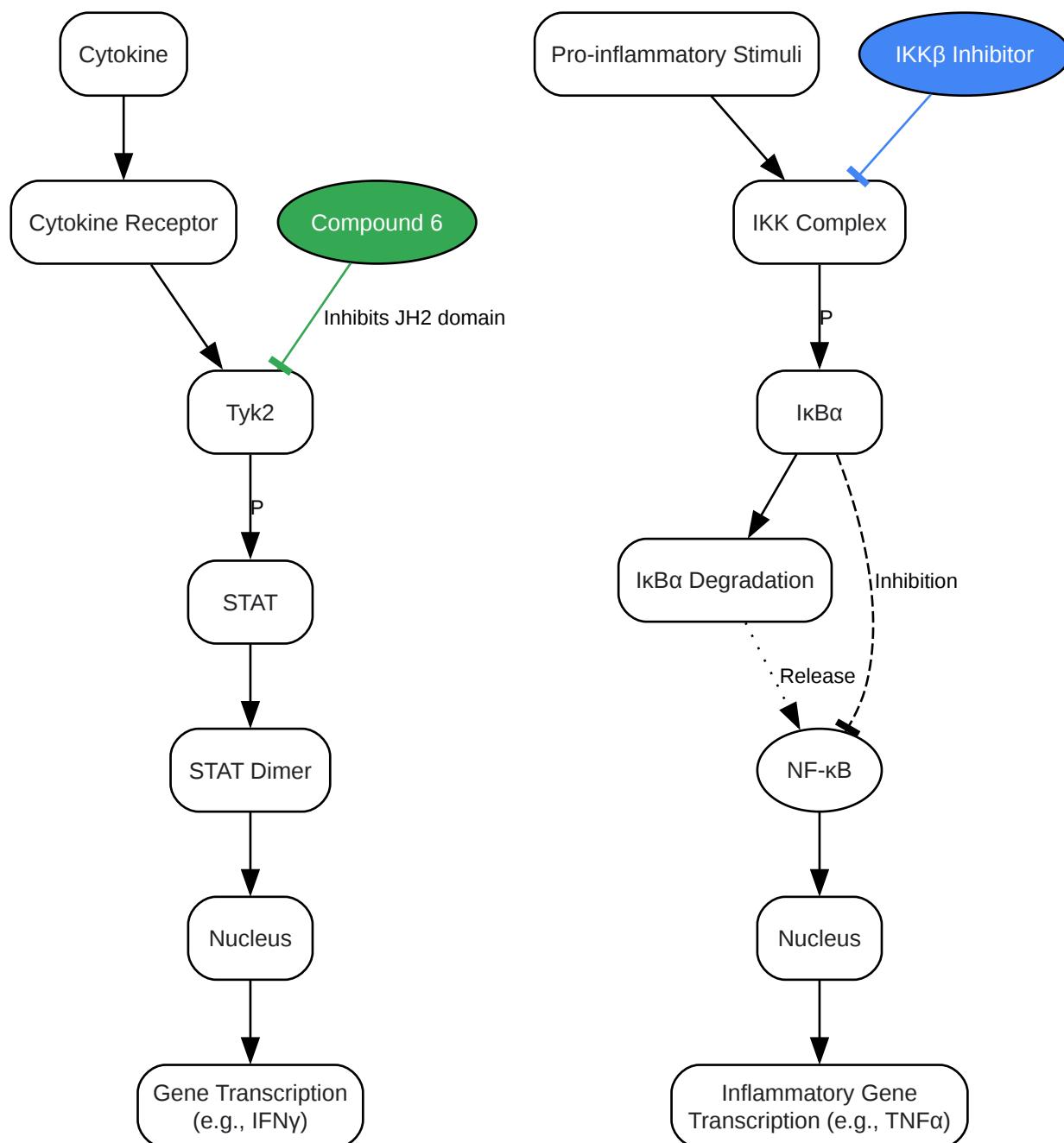
A detailed protocol for assessing the in vivo anticancer efficacy of imidazo[1,2-b]pyridazine derivatives targeting mTOR would typically involve the following steps:

- Cell Culture: Human non-small cell lung cancer A549 cells are cultured in appropriate media.
- Animal Model: Female nude mice (e.g., BALB/c nude) are used.
- Tumor Implantation: A suspension of A549 cells is injected subcutaneously into the flank of each mouse.
- Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomly assigned to treatment and control groups.
- Drug Administration: The test compound (e.g., A17) is administered to the treatment group, typically via intraperitoneal injection or oral gavage, at a specified dose and schedule. The control group receives the vehicle.

- Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored to assess toxicity.
- Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for target modulation).







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